
Spisulosine; Spisulosine 285
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spisulosine; Spisulosine 285, also known as this compound, is a useful research compound. Its molecular formula is C18H39NO and its molecular weight is 285.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What is the primary mechanism by which Spisulosine (ES-285) induces cancer cell death?
Spisulosine triggers programmed cell death through de novo ceramide synthesis and protein kinase C-zeta (PKCζ) activation. Ceramide accumulation disrupts mitochondrial function, while PKCζ activation modulates stress fiber disassembly and cytoskeletal reorganization, leading to apoptosis in prostate cancer cells (PC-3 and LNCaP models) . Methodologically, researchers can validate this mechanism using ceramide synthase inhibitors (e.g., fumonisin B1) or PKCζ-specific siRNA to block downstream effects .
Q. How is Spisulosine structurally characterized, and what synthesis methods are used to produce its stereoisomers?
Spisulosine, systematically named (2S,3R)-2-aminooctadecan-3-ol, is synthesized stereoselectively via hydrozirconation of 1-pentadecyne followed by diastereocontrolled addition to L- or D-alaninal. This method enables the production of 4,5-dehydrospisulosine stereoisomers, which are critical for profiling ceramide synthase activity in intact cells . Structural confirmation relies on NMR, mass spectrometry, and chromatographic separation of stereoisomers .
Q. What preclinical models are most suitable for studying Spisulosine’s antitumor effects?
Prostate cancer cell lines (PC-3, LNCaP) and xenograft models are widely used due to their sensitivity to Spisulosine’s ceramide-mediated apoptosis. In vitro assays often focus on actin stress fiber disassembly and caspase-3/12 activation, while in vivo studies utilize weekly intravenous dosing (4–200 mg/m²) to assess toxicity and tumor regression .
Advanced Research Questions
Q. How do contradictory findings about Spisulosine’s cytotoxicity across cell types inform its therapeutic potential?
Spisulosine exhibits cell-type-dependent toxicity: fibroblasts tolerate higher concentrations (LD₅₀ ~7 µM) than neuronal cells (LD₅₀ ~1 µM). This variability is attributed to differences in metabolic conversion of 1-deoxysphingolipids into less toxic hydroxylated derivatives. Researchers should prioritize cell lines with low 1-deoxysphingolipid detoxification capacity (e.g., SH-SY5Y) for mechanistic studies .
Q. What experimental strategies can resolve the dual role of autophagy in Spisulosine-induced cell death?
Spisulosine’s atypical cell death pathway involves lysosomal lipid accumulation and autophagy dysregulation. To dissect this, researchers can use autophagy inhibitors (e.g., chloroquine) or LC3-II/Beclin-1 knockdown models to determine whether autophagy is pro-survival or pro-death in specific contexts. Concurrent measurement of ER stress markers (e.g., CHOP, GRP78) is recommended .
Q. How can pharmacokinetic challenges (e.g., hepatotoxicity) be mitigated in translational studies?
Phase I trials revealed dose-limiting hepatotoxicity and neurotoxicity at ≥200 mg/m². Strategies include:
- Dose optimization : Shorter infusion durations (3-hour vs. 24-hour) reduce liver enzyme elevation .
- Biomarker monitoring : Track plasma 1-deoxysphingolipid levels as predictors of neurotoxicity .
- Combination therapies : Pair Spisulosine with PKCζ inhibitors to lower effective doses .
Q. What molecular techniques clarify Spisulosine’s impact on gene expression networks?
Gene expression microarrays and RNA-seq have identified actin cytoskeleton remodeling and sphingolipid metabolism as key pathways. Functional validation involves CRISPR-Cas9 knockout of SPTLC1 (serine palmitoyltransferase) to assess 1-deoxysphingolipid synthesis or luciferase reporters for PKCζ activity .
Q. Methodological Considerations
Q. How should researchers design dose-escalation studies for Spisulosine in vivo?
- Starting dose : 4 mg/m² (human equivalent dose derived from murine LD₁₀).
- Endpoints : MTD determination via reversible ALT/AST elevation and neuropathy grading .
- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂ ~20–30 hours) and dose proportionality using LC-MS .
Q. What in vitro assays best capture Spisulosine’s dual effects on cytoskeletal dynamics and apoptosis?
Preparation Methods
Hydrozirconation and Diastereocontrolled Aldol Addition
Reaction Overview
The most widely cited method involves hydrozirconation of 1-pentadecyne using Schwartz reagent (Cp₂ZrHCl), followed by diastereocontrolled aldol addition to L- or D-alaninal. This approach, reported by Álvarez-Dopico et al. (2013), constructs the 2-amino-1,3-diol framework with >95% diastereomeric excess (de).
Key Steps
- Hydrozirconation :
1-Pentadecyne reacts with Cp₂ZrHCl at −78°C in tetrahydrofuran (THF), forming a zirconacyclopropane intermediate. Quenching with iodine yields (Z)-1-iodo-1-pentadecene.
$$
\text{HC≡C(CH₂)₁₃CH₃} \xrightarrow{\text{Cp₂ZrHCl}} \text{Cp₂ZrCl-C≡C(CH₂)₁₃CH₃} \xrightarrow{\text{I₂}} \text{CH₂=CH(CH₂)₁₃CH₃}
$$ - Aldol Addition :
The vinyl zirconium species undergoes nucleophilic addition to L-alaninal [(S)-2-aminopropanal] at −20°C, producing the erythro-2-amino-1,3-diol motif. Methanol serves as both solvent and proton source, achieving 78% yield.
Optimization Data
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Temperature | −20°C | +15% de |
Solvent | Methanol | +22% vs THF |
Alaninal Enantiomer | L-configuration | 95% de |
This method’s advantages include scalability (>10 g batches) and compatibility with both L- and D-alaninal for accessing all stereoisomers.
Aza-Claisen Rearrangement and Wittig Olefination
Synthetic Strategy
Kumar et al. (2016) developed a route featuring a substrate-controlled aza-Claisen rearrangement to establish the erythro-amino-alcohol core, followed by Wittig olefination for chain elongation.
Critical Transformations
- Aza-Claisen Rearrangement :
N-Vinyl-β-lactam derivatives undergo-sigmatropic rearrangement at 80°C in toluene, generating the stereodefined amino alcohol with 85% ee.
$$
\text{Lactam precursor} \xrightarrow{\Delta} \text{(2S,3R)-amino alcohol}
$$ - Deoxygenation :
The secondary alcohol is reduced via Barton-McCombie reaction (Bu₃SnH, AIBN) to install the methyl side chain (92% yield). - Wittig Reaction :
Phosphonium ylide (generated from (CH₂)₁₄CH₂PPh₃Br) couples with the aldehyde intermediate, extending the alkyl chain to 18 carbons (76% yield).
Performance Metrics
- Overall Yield : 43% (5 steps)
- Antiproliferative Activity : IC₅₀ = 0.2–0.8 μM against MCF-7, HCT-116, and HeLa cells
Serine-Derived Synthesis
General Approach
US5426228A (1995) outlines a sphingosine synthesis method adaptable to Spisulosine. Starting from L-serine, the protocol involves:
- Protection : N-Boc and O-TBDMS protection of serine.
- Chain Elongation : Grignard addition (C₁₅H₃₁MgBr) to the aldehyde derived from serine.
- Deprotection : Sequential removal of TBDMS and Boc groups with HF-pyridine and TFA, respectively.
Modifications for Spisulosine
- Reductive Amination : Post-chain elongation, reductive amination with NaBH₃CN installs the amino group at C2 (68% yield).
- Stereochemical Control : Use of L-serine ensures (2S,3R) configuration, though epimerization at C3 requires careful pH control during workup.
Comparative Analysis of Methods
Yield and Efficiency
Method | Steps | Overall Yield | Stereoselectivity |
---|---|---|---|
Hydrozirconation/Aldol Addition | 4 | 62% | 95% de |
Aza-Claisen/Wittig | 5 | 43% | 85% ee |
Serine-Derived | 6 | 38% | 89% de |
Practical Considerations
- Scalability : Method 1 requires cryogenic conditions (−78°C), complicating large-scale production. Method 3 uses ambient temperatures but involves toxic reagents (HF).
- Cost : Schwartz reagent (Method 1) and phosphonium ylides (Method 2) increase material costs versus serine-based approaches.
Properties
Molecular Formula |
C18H39NO |
---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-aminooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3 |
InChI Key |
YRYJJIXWWQLGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
Synonyms |
1-deoxysphinganine doxSA cpd ES 285 ES-285 ES285 spisulosine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.